Docosahexaenoyl Serotonin

Vue d'ensemble

Description

Le docosahexaenoyl serotonin est un conjugué d'acide docosahexaénoïque et de sérotonine. C'est un conjugué endogène d'acide gras n-3 et de sérotonine qui a été identifié dans le tissu intestinal humain. Ce composé a suscité un intérêt considérable en raison de ses puissantes propriétés anti-inflammatoires, en particulier sa capacité à inhiber la libération de l'interleukine-17 et du CCL-20 par les cellules mononucléaires sanguines .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du docosahexaenoyl serotonin implique généralement la conjugaison de l'acide docosahexaénoïque avec la sérotonine. Ce processus peut être réalisé par le biais de diverses réactions chimiques, notamment l'estérification et l'amidation. Les conditions de réaction exigent souvent la présence de catalyseurs et de solvants spécifiques pour faciliter le processus de conjugaison .

Méthodes de Production Industrielle : La production industrielle de this compound peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la purification par chromatographie et la cristallisation pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Stability and Solubility

DHA-5-HT’s chemical stability is influenced by its solvent environment and handling:

- Ethanol solutions : Supplied as an ethanol solution (≥98% purity), it remains stable at -20°C for ≥2 years .

- Solvent exchange : Ethanol can be evaporated under nitrogen, with DHA-5-HT reconstituted in DMSO or DMF (solubility: ~15 mg/mL) .

- Aqueous buffers : Sparingly soluble; requires dilution of ethanolic stock .

Degradation Pathways

DHA-5-HT degradation involves hydrolysis of its amide bond, releasing free DHA and serotonin. Proposed mechanisms include:

- Amidase activity : Enzymes like fatty acid amide hydrolase (FAAH) cleave the amide bond .

- Microbial metabolism : Gut microbiota may hydrolyze DHA-5-HT, linking its degradation to intestinal homeostasis .

Table 2: Degradation Pathways of DHA-5-HT

| Pathway | Products | Enzymes Involved | Reference |

|---|---|---|---|

| Amide hydrolysis | DHA + Serotonin | FAAH, microbial enzymes | |

| Peroxidation | Epoxy/hydroxy derivatives | COX, LOX |

Biological Interactions as Chemical Reactions

DHA-5-HT modulates inflammation through direct molecular interactions:

- IL-23/IL-17 axis suppression : Reduces IL-23 (by 72% at 1 μM) and IL-17 via transcriptional downregulation of IL-12b and IL-23a genes .

- Nrf2 pathway activation : Upregulates antioxidant genes, mitigating oxidative stress .

- Receptor binding : Acts as a transient receptor potential vanilloid 1 (TRPV1) antagonist, though less potently than arachidonoyl serotonin .

Comparative Reactivity with Analogues

DHA-5-HT shows distinct reactivity compared to related conjugates:

- vs. DHA-ethanolamine (DHEA) : DHA-5-HT is 10x more potent in suppressing IL-6 and PGE2 .

- vs. Arachidonoyl serotonin (AA-5-HT) : Greater specificity for IL-23/IL-17 inhibition due to DHA’s anti-inflammatory profile .

Experimental Handling Considerations

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Mechanisms of Action

Docosahexaenoyl serotonin has been identified as a potent inhibitor of the interleukin-23/interleukin-17 (IL-23/IL-17) signaling pathway, which plays a critical role in inflammatory responses. Research indicates that this compound can significantly suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23 in macrophages stimulated by lipopolysaccharides (LPS) .

Case Studies

A study conducted on RAW264.7 macrophages demonstrated that this compound downregulated genes associated with the Th17 response, a pathway implicated in various chronic inflammatory diseases, including inflammatory bowel disease (IBD) . The compound inhibited macrophage migration and reduced chemokine expression, suggesting its potential as a therapeutic agent for managing inflammatory conditions.

Neuroprotective Effects

Cognitive Function and Behavior

Research indicates that serotonin plays a crucial role in cognitive processes. A study highlighted that increased serotonin levels could enhance behavioral control and reduce sensitivity to negative information . Although this study did not focus exclusively on this compound, it underscores the relevance of serotonin modulation in cognitive functions.

Potential Implications

Given that this compound is an endogenous form of serotonin influenced by dietary intake of n-3 fatty acids, its neuroprotective effects could be leveraged for developing interventions for mood disorders and cognitive decline. The relationship between DHA levels and serotonin synthesis suggests that dietary modifications may enhance the availability of this compound in the brain.

Role in Gut Health

Intestinal Microflora Interaction

This compound has been detected in intestinal tissues and is believed to interact with gut microbiota. Its formation is influenced by dietary intake of n-3 polyunsaturated fatty acids . This interaction may have implications for gut health and homeostasis.

Clinical Applications

The anti-inflammatory properties of this compound suggest it could be beneficial in treating gastrointestinal disorders characterized by inflammation. Its ability to modulate immune responses makes it a candidate for further exploration in clinical settings focused on IBD and other related conditions .

Summary Table: Applications of this compound

Mécanisme D'action

Docosahexaenoyl serotonin exerts its effects through several molecular targets and pathways. It attenuates the interleukin-23-interleukin-17 signaling cascade in lipopolysaccharide-stimulated macrophages. This results in the downregulation of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and interleukin-23. Additionally, the compound inhibits the migration of macrophages and downregulates the expression of chemokines and metalloproteinases .

Comparaison Avec Des Composés Similaires

- Palmitoyl serotonin

- Stearoyl serotonin

- Oleoyl serotonin

- Arachidonoyl serotonin

- Eicosapentaenoyl serotonin

Comparison: Docosahexaenoyl serotonin is unique among these compounds due to its potent anti-inflammatory properties and its ability to inhibit specific cytokines and chemokines. While other similar compounds also exhibit biological activity, this compound has been shown to be the most effective in attenuating the interleukin-23-interleukin-17 signaling pathway .

Activité Biologique

Docosahexaenoyl serotonin (DHA-5-HT) is a conjugate formed from the omega-3 fatty acid docosahexaenoic acid (DHA) and serotonin. This compound has garnered attention due to its potential biological activities, particularly its anti-inflammatory properties. This article delves into the biological activity of DHA-5-HT, supported by research findings, case studies, and data tables.

Anti-Inflammatory Properties

Research indicates that DHA-5-HT possesses significant anti-inflammatory effects. It modulates the IL-23-IL-17 signaling pathway, which is crucial in various chronic inflammatory diseases. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common model for studying inflammation.

Key Findings:

- Cytokine Inhibition : DHA-5-HT significantly reduces levels of interleukin (IL)-6, IL-1β, and IL-23 in macrophages. Concentrations as low as 100–500 nM effectively suppressed these cytokines .

- Gene Expression Modulation : Transcriptome analysis revealed that DHA-5-HT down-regulates genes associated with the Th17 response, including NOS2 and COX-2, which are involved in nitric oxide and prostaglandin E2 production, respectively .

DHA-5-HT's mechanism involves interference with the signaling pathways that promote inflammation:

- Inhibition of Nitric Oxide Production : DHA-5-HT was found to reduce nitrite production in macrophages, indicating a suppression of nitric oxide synthase activity.

- Cytokine Release Suppression : The compound inhibited the release of IL-6 and PGE2 in a concentration-dependent manner, achieving nearly complete inhibition at higher concentrations (2.5 μM)【1】【3】.

Comparative Efficacy

DHA-5-HT has been identified as one of the most potent inhibitors among a series of N-acyl serotonins. It outperformed other compounds in inhibiting IL-17 and CCL-20 release from blood mononuclear cells【4】【6】.

| Compound | IL-17 Inhibition (%) | CCL-20 Inhibition (%) |

|---|---|---|

| This compound | 72% | Significant reduction |

| Other N-acyl Serotonins | Variable | Variable |

Dietary Influence on DHA-5-HT Levels

A study involving mice demonstrated that dietary intake of fish oil significantly increased the formation of DHA-5-HT in intestinal tissues【5】. This suggests a potential dietary approach to modulating inflammation through increased levels of this conjugate.

Clinical Implications

In patients with diabetes mellitus, elevated serotonin levels have been correlated with increased cardiovascular risks. The modulation of these levels through compounds like DHA-5-HT could provide therapeutic avenues for managing inflammation-related complications【4】【6】.

Propriétés

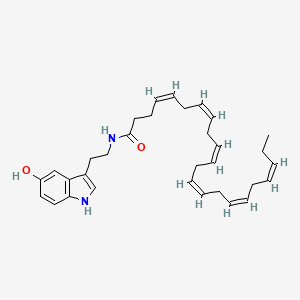

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(36)33-25-24-28-27-34-31-23-22-29(35)26-30(28)31/h3-4,6-7,9-10,12-13,15-16,18-19,22-23,26-27,34-35H,2,5,8,11,14,17,20-21,24-25H2,1H3,(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXMZJYZMPHWIP-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the anti-inflammatory properties of Docosahexaenoyl Serotonin?

A1: this compound (DHA-5-HT) has demonstrated potent anti-inflammatory effects in several studies. Research suggests that DHA-5-HT significantly inhibits the production of IL-17 and CCL-20, key mediators involved in the inflammatory response, particularly in the context of Th17 cell activity [, ]. While the exact mechanisms are still being investigated, studies point towards DHA-5-HT potentially attenuating the IL-23-IL-17 signaling pathway in macrophages [].

Q2: How does this compound compare to other N-acyl serotonins in terms of its anti-inflammatory activity?

A2: Interestingly, DHA-5-HT emerges as the most potent inhibitor of IL-17 and CCL-20 release from blood mononuclear cells when compared to a series of other N-acyl serotonins []. These include conjugates of serotonin with palmitic acid, stearic acid, oleic acid, arachidonic acid, and eicosapentaenoic acid. This suggests a unique structure-activity relationship for DHA-5-HT, potentially linked to the presence of the docosahexaenoic acid moiety.

Q3: What is the significance of finding this compound in human intestinal tissue?

A3: The identification of DHA-5-HT and other N-acyl serotonins in human intestinal tissue [] is significant because it suggests a potential role for these compounds in regulating intestinal inflammation. Given the established link between chronic inflammation and inflammatory bowel diseases, understanding the functions of DHA-5-HT within this context could lead to new therapeutic avenues.

Q4: How does dietary intake of omega-3 fatty acids, particularly DHA, influence this compound levels?

A4: While research is ongoing, one study [] observed that a targeted energy-restricted diet enriched with monounsaturated and polyunsaturated fatty acids, including DHA, led to a significant increase in postprandial (after meal) levels of DHA-5-HT and its metabolite, Docosahexaenoyl Glycine (DHAGly). This finding implies a potential link between dietary omega-3 intake and the endogenous production of DHA-5-HT, which could have implications for managing inflammatory conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.